molecular formula C18H17N3O4 B2818058 3-(2-(3-Oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido)phenyl acetate CAS No. 334973-23-8

3-(2-(3-Oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido)phenyl acetate

Katalognummer: B2818058
CAS-Nummer: 334973-23-8
Molekulargewicht: 339.351
InChI-Schlüssel: QDUOHIGTMATUFM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(2-(3-Oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido)phenyl acetate is a synthetic organic compound featuring a tetrahydroquinoxaline core fused with an acetamido-phenyl acetate moiety. The acetamido and phenyl acetate substituents likely influence its solubility, stability, and interaction with biological targets.

Eigenschaften

IUPAC Name

[3-[[2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetyl]amino]phenyl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4/c1-11(22)25-13-6-4-5-12(9-13)19-17(23)10-16-18(24)21-15-8-3-2-7-14(15)20-16/h2-9,16,20H,10H2,1H3,(H,19,23)(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDUOHIGTMATUFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC(=C1)NC(=O)CC2C(=O)NC3=CC=CC=C3N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

The synthesis of 3-(2-(3-Oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido)phenyl acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Analyse Chemischer Reaktionen

3-(2-(3-Oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido)phenyl acetate undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and hydrochloric acid or sodium hydroxide for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

3-(2-(3-Oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido)phenyl acetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound’s quinoxaline moiety is of interest for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 3-(2-(3-Oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido)phenyl acetate involves its interaction with molecular targets such as enzymes and receptors. The quinoxaline ring can intercalate with DNA, potentially inhibiting DNA replication and transcription. Additionally, the compound may inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following analysis compares 3-(2-(3-Oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido)phenyl acetate with structurally related quinoxaline derivatives from the literature, focusing on synthesis, physicochemical properties, and functional group effects.

Table 1: Key Properties of Selected Quinoxaline Derivatives

Compound Name Molecular Formula Melting Point (°C) IR (C=O Stretching, cm⁻¹) Notable Substituents Yield (%)
3-(2-(3-Oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido)phenyl acetate (Target) C₁₈H₁₇N₃O₄ Not reported Not reported Acetamido-phenyl acetate Not reported
Ethyl 3-oxo-2-(2-oxo-1,2-dihydroquinoxalin-3-yl)-3-phenylpropanoate (3cd) C₁₉H₁₆N₂O₄ 164–166 1680, 1655 Ethyl ester, phenyl group 52
Ethyl 2-(6,7-dimethyl-2-oxo-1,2-dihydroquinoxalin-3-yl)-3-oxo-3-phenylpropanoate (3ce) C₂₁H₂₀N₂O₄ 184–186 1680, 1654 Ethyl ester, dimethyl substituents 48

Key Comparisons:

Structural Modifications: The target compound features an acetamido-phenyl acetate group, which distinguishes it from analogs like 3cd and 3ce that possess ethyl ester and phenyl ketone moieties. Substituents on the quinoxaline ring (e.g., methyl groups in 3ce) influence melting points and solubility. For example, 3ce (184–186°C) has a higher melting point than 3cd (164–166°C), likely due to increased molecular symmetry from dimethyl substitution .

However, analogs 3cd and 3ce were obtained in moderate yields (48–52%), suggesting that steric hindrance or reactivity of the phenyl acetate group in the target compound might require optimized reaction conditions .

Spectroscopic Features :

  • IR spectra of 3cd and 3ce show strong C=O stretching bands near 1680 cm⁻¹, characteristic of lactam and ketone groups. The target compound’s acetamido group would likely exhibit similar C=O signals, but the phenyl acetate moiety might introduce additional peaks near 1740–1760 cm⁻¹ (ester C=O) .

Biological Implications: Quinoxaline derivatives with ester groups (e.g., 3cd) are often prodrug candidates, as esters can hydrolyze in vivo to release active carboxylic acids. The target compound’s phenyl acetate group may follow a similar metabolic pathway, but its acetamido linkage could confer stability against enzymatic cleavage .

Biologische Aktivität

The compound 3-(2-(3-Oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido)phenyl acetate (CAS No. 1008946-71-1) is a derivative of tetrahydroquinoxaline, a structure widely recognized in medicinal chemistry for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential and mechanisms of action based on available literature.

The molecular formula of the compound is C18H17N3O4 , with a molar mass of 339.35 g/mol . It features a tetrahydroquinoxaline core, which is known for its role in various biological activities.

Biological Activity Overview

Research indicates that compounds with the tetrahydroquinoxaline structure exhibit a range of biological activities, including:

  • Antiviral Activity : Studies have shown that related compounds demonstrate significant antiviral properties against various strains of viruses, including coronaviruses and HIV .
  • Antitumor Activity : Quinoxaline derivatives are often investigated for their potential as anticancer agents due to their ability to inhibit tumor cell proliferation .
  • Neuroprotective Effects : Some tetrahydroquinoxaline derivatives have been noted for their neuroprotective properties, making them candidates for treating neurological disorders .

The biological activity of 3-(2-(3-Oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido)phenyl acetate can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in viral replication or tumor growth.
  • Receptor Modulation : It might interact with specific cellular receptors, altering signaling pathways that lead to therapeutic effects.
  • Antioxidant Properties : The compound may exhibit antioxidant activity, protecting cells from oxidative stress.

Antiviral Activity

A study conducted on various tetrahydroquinoxaline derivatives demonstrated their effectiveness against human coronaviruses (229E and OC-43). The findings indicated that modifications to the quinoxaline structure could enhance antiviral potency .

Antitumor Activity

Research has highlighted the potential of quinoxaline compounds in cancer therapy. For instance, derivatives have shown promise in inhibiting the proliferation of cancer cells through apoptosis induction and cell cycle arrest .

Neuroprotective Effects

In animal models, certain tetrahydroquinoxaline derivatives have been shown to reduce neuroinflammation and protect neuronal cells from damage due to excitotoxicity .

Data Table: Summary of Biological Activities

Activity TypeCompound TestedEffectivenessReference
AntiviralTetrahydroquinoxaline DerivativesSignificant
AntitumorQuinoxaline CompoundsModerate to High
NeuroprotectiveTetrahydroquinoxaline DerivativesEffective

Q & A

Q. What are the key steps and challenges in synthesizing 3-(2-(3-Oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido)phenyl acetate?

The synthesis involves multi-step organic reactions, starting with the preparation of the tetrahydroquinoxaline core followed by sequential functionalization. Critical steps include:

  • Coupling reactions to introduce acetamido and phenoxyacetyl groups.
  • Cyclization under controlled pH and temperature to form the tetrahydroquinoxaline ring.
  • Purification via column chromatography or recrystallization. Challenges include optimizing reaction yields (e.g., avoiding side reactions during acylation) and maintaining stereochemical integrity. Analytical techniques like TLC and NMR are essential for monitoring progress .

Q. Which analytical methods are most reliable for structural characterization of this compound?

A combination of spectroscopic and crystallographic methods is recommended:

  • NMR spectroscopy (¹H, ¹³C, and 2D-COSY) to confirm connectivity and functional groups.
  • Mass spectrometry (HRMS or ESI-MS) for molecular weight validation.
  • X-ray crystallography to resolve stereochemistry and hydrogen-bonding networks (e.g., N–H⋯O and C–H⋯O interactions in crystal packing) .

Q. How can crystallization conditions be optimized for this compound?

Crystallization typically uses ethanol or methanol as solvents. Key parameters:

  • Slow evaporation at 4°C to promote crystal growth.
  • Seeding with pre-formed crystals to control polymorphism.
  • Monitoring via polarized light microscopy to assess crystal quality .

Q. What preliminary assays are used to evaluate its biological activity?

Initial screening includes:

  • Antimicrobial assays : Disk diffusion or broth microdilution against Gram-positive/negative bacteria.
  • Cytotoxicity assays : MTT or SRB tests on cancer cell lines (e.g., MCF-7, HeLa).
  • Enzyme inhibition : COX-2 or kinase inhibition assays .

Q. What methods ensure high purity for pharmacological studies?

  • HPLC with a C18 column and acetonitrile/water gradient (≥95% purity).
  • Recrystallization in ethanol or ethyl acetate.
  • Elemental analysis to verify stoichiometry .

Advanced Research Questions

Q. How can reaction mechanisms for key synthetic steps (e.g., acylation) be elucidated?

Mechanistic studies employ:

  • Isotopic labeling (e.g., ¹⁸O) to track acyl transfer pathways.
  • DFT calculations to model transition states and activation energies.
  • Kinetic profiling under varying temperatures and catalysts .

Q. What computational strategies improve synthetic route design?

  • Quantum chemical calculations (e.g., Gaussian09) to predict reaction feasibility.
  • Machine learning (e.g., ICReDD’s reaction path search) to optimize conditions like solvent polarity and catalyst loading.
  • Molecular docking to prioritize derivatives with enhanced target binding .

Q. How can structure-activity relationships (SAR) guide functional group modifications?

SAR strategies include:

  • Substituent variation : Replacing the phenyl acetate group with electron-withdrawing (e.g., -CF₃) or donating (e.g., -OCH₃) groups to modulate bioactivity.
  • Bioisosteric replacement : Swapping the tetrahydroquinoxaline core with triazoloquinoxaline to enhance metabolic stability.
  • Pharmacophore mapping to identify critical hydrogen-bonding motifs .

Q. What methodologies identify biological targets and mechanisms of action?

Advanced approaches include:

  • Surface plasmon resonance (SPR) or ITC to quantify binding affinity for proteins (e.g., kinases).
  • CRISPR-Cas9 screening to pinpoint genetic vulnerabilities in cell lines.
  • Metabolomics (LC-MS) to track downstream metabolic perturbations .

Q. How is metabolic stability assessed in preclinical studies?

  • In vitro assays : Incubation with liver microsomes (human/rat) and LC-MS analysis of parent compound degradation.
  • CYP450 inhibition screening to evaluate drug-drug interaction risks.
  • Stable isotope tracing (e.g., ¹³C-glucose) to monitor hepatic clearance pathways .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.